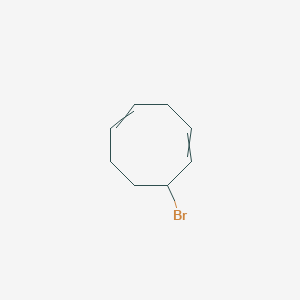
6-Bromocycloocta-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromocycloocta-1,4-diene is an organic compound with the molecular formula C₈H₁₁Br. It is a brominated derivative of cyclooctadiene, characterized by the presence of a bromine atom attached to the cyclooctadiene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Bromocycloocta-1,4-diene can be synthesized through the bromination of 1,5-cyclooctadiene. The reaction typically involves the addition of bromine (Br₂) to 1,5-cyclooctadiene in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromocycloocta-1,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The double bonds in the cyclooctadiene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) or bromine (Br₂) in solvents like dichloromethane (CH₂Cl₂) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield 6-azidocycloocta-1,4-diene, while electrophilic addition with hydrogen bromide can produce 6,7-dibromocyclooctane .
Wissenschaftliche Forschungsanwendungen
6-Bromocycloocta-1,4-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromocycloocta-1,4-diene involves its reactivity with various chemical species. The bromine atom and the double bonds in the cyclooctadiene ring play a crucial role in its chemical behavior. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In addition reactions, the double bonds can react with electrophiles to form new bonds. The specific molecular targets and pathways involved depend on the nature of the reacting species and the conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Cyclooctadiene: A non-brominated analog with similar structural features but different reactivity.
6-Chlorocycloocta-1,4-diene: A chlorinated analog with similar reactivity but different chemical properties due to the presence of chlorine instead of bromine.
Cyclooctene: A related compound with a single double bond, exhibiting different reactivity patterns.
Uniqueness
6-Bromocycloocta-1,4-diene is unique due to the presence of both a bromine atom and conjugated double bonds in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including substitution, addition, oxidation, and reduction, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
23359-89-9 |
|---|---|
Molekularformel |
C8H11Br |
Molekulargewicht |
187.08 g/mol |
IUPAC-Name |
6-bromocycloocta-1,4-diene |
InChI |
InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h1-2,5,7-8H,3-4,6H2 |
InChI-Schlüssel |
MSHZKBVGVDPZII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=CCC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


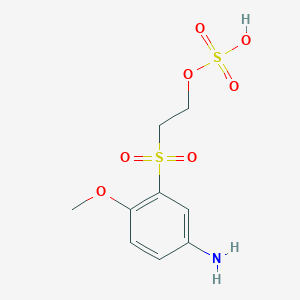

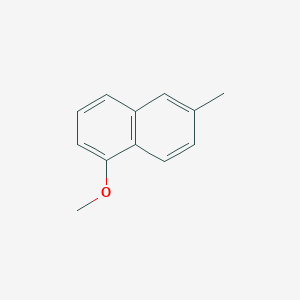
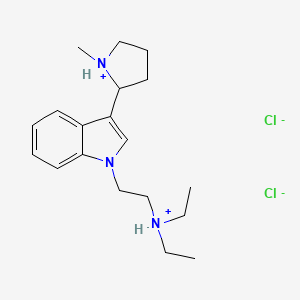
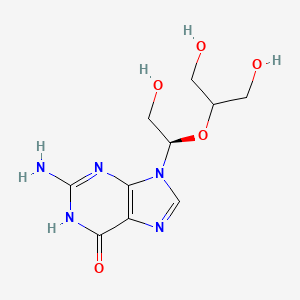
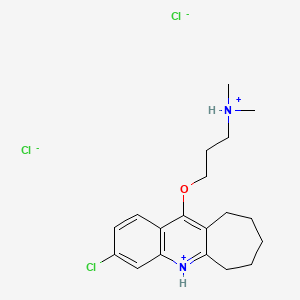

![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)
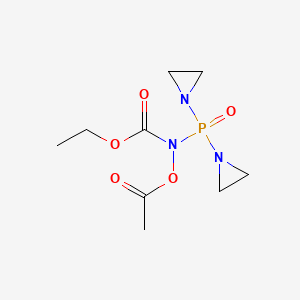

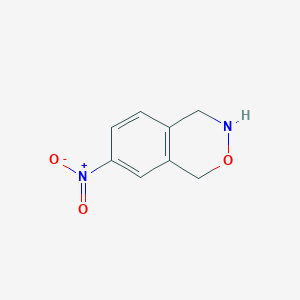
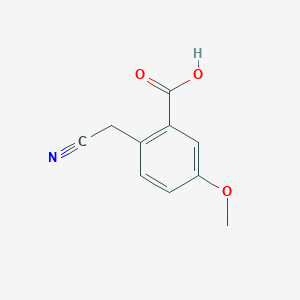

![Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis-](/img/structure/B13760364.png)
